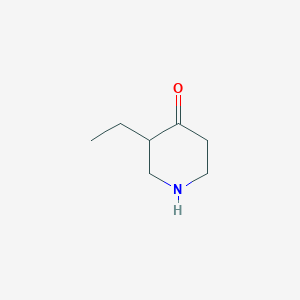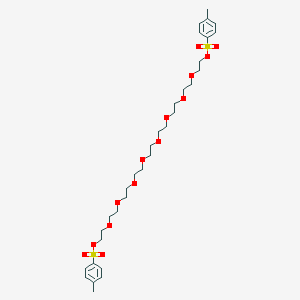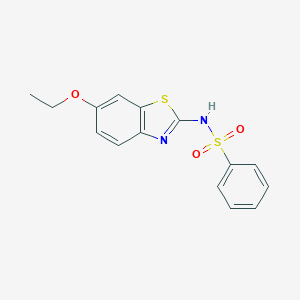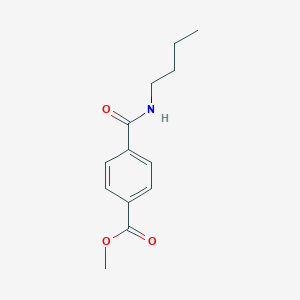![molecular formula C7H6BNO3 B169509 Benzo[D]oxazol-6-ylboronic acid CAS No. 1253912-47-8](/img/structure/B169509.png)
Benzo[D]oxazol-6-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[D]oxazol-6-ylboronic acid is an organic compound with the chemical formula C7H6BNO3. It is a white to light yellow crystalline solid and is commonly used as an intermediate in organic synthesis. This compound is particularly significant in the field of medicinal chemistry due to its role in various coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
Benzo[D]oxazol-6-ylboronic acid is an organic compound that is often used as an important intermediate in organic synthesis . .
Mode of Action
In organic synthesis, this compound is typically used as a coupling reagent. It participates in important organic synthesis reactions such as Suzuki coupling reactions, Stille coupling reactions, and Heck reactions . These reactions are crucial for forming carbon-carbon bonds, which are fundamental in the synthesis of many complex organic compounds.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In organic synthesis, its primary effect is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it needs to be stored under dry, light-protected, and low-temperature conditions to prevent decomposition . During use and handling, appropriate protective measures need to be taken to avoid inhalation and skin contact .
Biochemical Analysis
Biochemical Properties
Benzo[D]oxazol-6-ylboronic acid plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to have antifungal potential against various strains .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to exert neuroprotective effects on β-amyloid-induced PC12 cells, a potential approach for the treatment of Alzheimer’s disease .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) and decrease the expression of nuclear factor-κB (NF-κB) in β-amyloid-induced PC12 cells .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[D]oxazol-6-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of benzo[D]oxazole with triphenylphosphine borane in the presence of a palladium catalyst. This method is advantageous due to its high yield and simplicity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale coupling reactions. The use of palladium-catalyzed reactions is prevalent due to their efficiency and scalability. The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Benzo[D]oxazol-6-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group into a boronate ester.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and sodium periodate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include biaryl compounds, boronate esters, and various substituted derivatives of this compound .
Scientific Research Applications
Benzo[D]oxazol-6-ylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Benzo[D]oxazol-2-ylboronic acid
- Benzo[D]oxazol-4-ylboronic acid
- Benzo[D]oxazol-5-ylboronic acid
Uniqueness
Benzo[D]oxazol-6-ylboronic acid is unique due to its specific position of the boronic acid group on the benzoxazole ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound often exhibits higher reactivity in coupling reactions, making it a preferred choice for synthesizing complex organic molecules .
Properties
IUPAC Name |
1,3-benzoxazol-6-ylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO3/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h1-4,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNCHLJKWPCQFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=CO2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B169426.png)
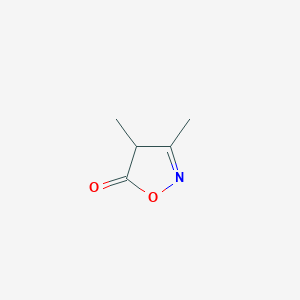
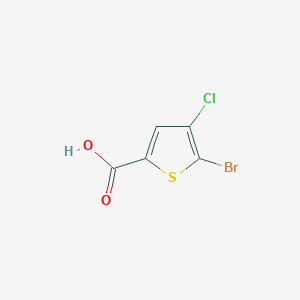
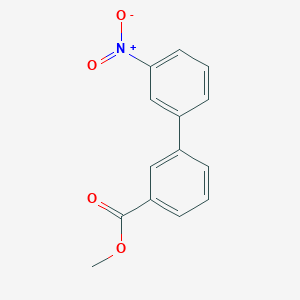
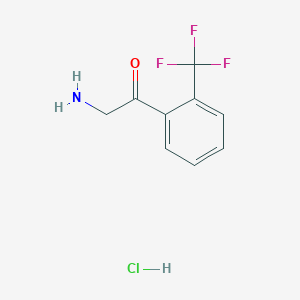

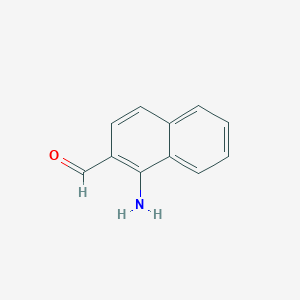
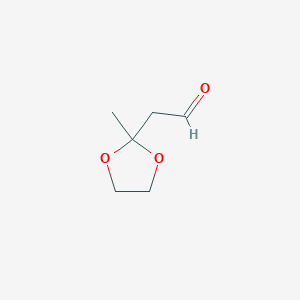
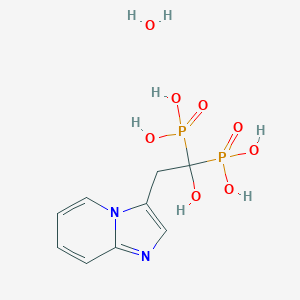
![(R)-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-carbamic acid tert-butyl ester](/img/structure/B169449.png)
